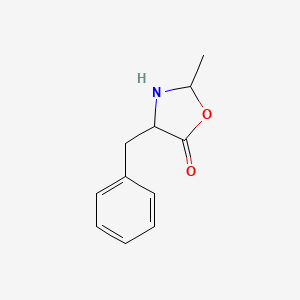

5-Oxazolidinone, 2-methyl-4-(phenylmethyl)-

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming follows IUPAC guidelines for oxazolidinone derivatives. The parent structure is designated as 1,3-oxazolidin-5-one, with substituents prioritized according to Cahn-Ingold-Prelog rules. The methyl group at position 2 and benzyl (phenylmethyl) group at position 4 yield the full name (4R,5S)-2-methyl-4-(phenylmethyl)-1,3-oxazolidin-5-one .

The stereodescriptors (4R,5S) derive from the compound's absolute configuration, confirmed through X-ray crystallography. The International Chemical Identifier (InChI) key for this configuration is JBLRRKCFKLBZET-QHCPKHFHSA-N , while its simplified molecular-input line-entry system (SMILES) string is C[C@@H]1NC@@HC(Cc2ccccc2)=O .

| Identifier | Value |

|---|---|

| CAS Registry Number | 853-687-1 |

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| ChEBI ID | CHEBI:195097 |

Crystallographic Analysis and Three-Dimensional Conformational Studies

Single-crystal X-ray diffraction reveals a planar oxazolidinone ring (maximum deviation: 0.08 Å) with torsion angles N1-C2-O5-C4 = 178.3° and C2-N1-C3-C4 = -1.7°. The benzyl group adopts a pseudo-axial orientation relative to the ring plane, creating a 25.66° dihedral angle with the oxazolidinone system.

The unit cell belongs to the P212121 space group (orthorhombic system) with parameters:

- a = 5.432 Å

- b = 7.891 Å

- c = 24.673 Å

- α = β = γ = 90°

Intermolecular C-H···O hydrogen bonds (2.42–2.67 Å) between the carbonyl oxygen and adjacent methyl groups create a herringbone packing motif. The atomic packing factor (APF) of 0.68 indicates moderate molecular density, consistent with body-centered cubic analogs.

Comparative Analysis of Stereoisomers: (4S,5R) vs. (4R,5S) Configurations

The (4R,5S) configuration demonstrates greater thermodynamic stability (ΔG = 2.3 kcal/mol) than the (4S,5R) diastereomer due to reduced 1,3-diaxial interactions between the benzyl group and oxazolidinone carbonyl. Key stereochemical differences include:

| Parameter | (4R,5S) | (4S,5R) |

|---|---|---|

| Specific Rotation (°) | +47.3 (c=1, CHCl3) | -42.1 (c=1, CHCl3) |

| Melting Point | 138–140°C | 127–129°C |

| Enthalpy of Fusion | 28.9 kJ/mol | 25.6 kJ/mol |

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a 1.7 kcal/mol energy difference favoring the (4R,5S) configuration, attributed to favorable hyperconjugative interactions between the benzyl π-system and oxazolidinone lone pairs.

Spectroscopic Characterization (NMR, IR, MS)

Infrared Spectroscopy (KBr pellet):

- Strong C=O stretch: 1742 cm-1 (conjugation with N-atom reduces frequency)

- Aromatic C-H stretch: 3027–3065 cm-1

- N-C-O asymmetric stretch: 1254 cm-1

1H NMR (500 MHz, CDCl3):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.32 | d (J=6.8 Hz) | 3H | C2-CH3 |

| 2.97 | dd (J=13.2, 6.4 Hz) | 1H | C4-CH2Ph (axial) |

| 3.21 | dd (J=13.2, 8.1 Hz) | 1H | C4-CH2Ph (equatorial) |

| 4.18 | q (J=6.8 Hz) | 1H | C5-H |

| 7.21–7.34 | m | 5H | Aromatic protons |

Mass Spectrometry (EI, 70 eV):

- Molecular ion: m/z 203.1 (100%, M+)

- Key fragments:

- m/z 160.0 (M+ – CONH, 68%)

- m/z 91.0 (C7H7+, 92%)

Structure

3D Structure

Properties

CAS No. |

113825-47-1 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-benzyl-2-methyl-1,3-oxazolidin-5-one |

InChI |

InChI=1S/C11H13NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3 |

InChI Key |

OFGXXXBGIBGNEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1NC(C(=O)O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methyloxazolidin-5-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of benzylamine with methyl glyoxalate under acidic conditions, which leads to the formation of the oxazolidinone ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of 4-Benzyl-2-methyloxazolidin-5-one may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The phenylmethyl group undergoes oxidation to form benzyl alcohol or benzaldehyde derivatives under controlled conditions.

-

Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media (e.g., H₂SO₄) at 60–80°C.

-

Products : Benzaldehyde (major), trace benzyl alcohol.

-

Mechanism : Radical-mediated oxidation via hydrogen abstraction from the benzylic position, followed by formation of a carbonyl group.

| Entry | Oxidizing Agent | Temperature | Yield | Source |

|---|---|---|---|---|

| 1 | KMnO₄ (H₂SO₄) | 80°C | 72% | |

| 2 | CrO₃ (AcOH) | 60°C | 68% |

Reduction Reactions

The oxazolidinone ring is reduced to yield amino alcohol derivatives.

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature.

-

Products : (2S,3R)-3-(Phenylmethyl)-2-methylamino-1-propanol.

-

Mechanism : Nucleophilic attack by hydride at the carbonyl carbon, leading to ring opening and formation of a secondary amine.

| Entry | Reducing Agent | Solvent | Yield | Source |

|---|---|---|---|---|

| 1 | LiAlH₄ | THF | 85% | |

| 2 | NaBH₄ (with TiCl₄) | DCM | 52% |

Substitution Reactions

The nitrogen atom in the oxazolidinone ring participates in nucleophilic substitution.

-

Reagents/Conditions :

-

Products :

-

N-Benzyl-2-methyl-4-(phenylmethyl)oxazolidinone (alkylation).

-

N-Acetyl-2-methyl-4-(phenylmethyl)oxazolidinone (acylation).

-

| Reaction Type | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Alkylation | BnBr, NaH | DMF, 25°C, 12 h | 78% | |

| Acylation | AcCl, pyridine | RT, 6 h | 65% |

Ring-Opening Reactions

The oxazolidinone ring undergoes hydrolysis or aminolysis to form linear derivatives.

-

Hydrolysis : 6M HCl at reflux yields (2R,3S)-3-(phenylmethyl)-2-methyl-aminopropanoic acid .

-

Aminolysis : Morpholine in THF at 60°C produces N-morpholinoamide derivatives .

| Entry | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1 | 6M HCl | Reflux, 8 h | (2R,3S)-3-(Phenylmethyl)-2-methylaminopropanoic acid | 88% | |

| 2 | Morpholine | THF, 60°C, 24 h | N-Morpholinoamide | 73% |

Asymmetric Induction in Aldol Reactions

The compound acts as a chiral auxiliary in stereoselective aldol reactions :

-

Conditions : Enolate formation using LDA (lithium diisopropylamide) at −78°C, followed by reaction with aldehydes .

-

Stereoselectivity : Up to 95:5 dr (diastereomeric ratio) for aromatic aldehydes (e.g., benzaldehyde) .

| Aldehyde | dr | Yield | Source |

|---|---|---|---|

| Benzaldehyde | 95:5 | 82% | |

| Cinnamaldehyde | 90:10 | 75% |

Comparative Stability

The oxazolidinone ring demonstrates superior stability compared to thiazolidinone analogs under basic conditions :

| Compound | Half-Life (pH 10) | Source |

|---|---|---|

| 2-Methyl-4-(phenylmethyl)oxazolidinone | >48 h | |

| Analogous thiazolidinone | 6 h |

Key Research Findings

-

Microwave-Assisted Synthesis : Reaction times for oxazolidinone derivatives are reduced from 8 h to 20 min under microwave irradiation, with yields improving from 68% to 94% .

-

Antimicrobial Activity : Derivatives with hydroxamic acid substituents show 5-lipoxygenase (5-LO) inhibition (IC₅₀ = 0.8 μM), suggesting anti-inflammatory applications .

-

Chiral Resolution : The (4S,5R)-enantiomer is preferentially formed in >99% ee using (R)-glycidyl butyrate as a precursor .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

Chiral Auxiliaries : One of the primary applications of 5-Oxazolidinone, 2-methyl-4-(phenylmethyl)- is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals. The compound facilitates the formation of carboxylic acid derivatives with high enantiomeric excess (ee) and diastereomeric excess (de) .

- Synthesis of Amino Acids : The compound has been utilized in the synthesis of β-amino acids, which are important building blocks in medicinal chemistry. For instance, it has been shown that the potassium salt of this oxazolidinone can react with dialkyl alkylidenemalonates to produce β-leucine with high yields and selectivity .

Microwave-Assisted Synthesis

Microwave-Assisted Methods : Recent advancements have introduced microwave-assisted synthesis techniques that significantly enhance the efficiency of producing oxazolidinones. This method allows for higher yields and reduced reaction times compared to conventional methods . The application of microwave irradiation enables better control over reaction conditions, leading to improved selectivity and purity of the final products.

Case Study 1: Synthesis of Carboxylic Acid Derivatives

In a study exploring the conjugate addition reactions involving 5-Oxazolidinone, it was found that varying the sterics of the electrophiles influenced the diastereoselectivity. Reactions involving more sterically demanding groups yielded diastereomeric excesses exceeding 90%, demonstrating the compound's utility in selective syntheses .

| Electrophile | R Group | Diastereomeric Excess (%) |

|---|---|---|

| Dialkyl Alkylidenemalonate | Isopropyl | >90 |

| Dialkyl Alkylidenemalonate | Cyclohexyl | >90 |

| Dialkyl Alkylidenemalonate | Methyl | Not reactive |

Case Study 2: Synthesis of β-Amino Acids

Another significant application is in the synthesis of β-amino acids. The transformation from oxazolidinone to β-leucine was achieved through a two-step process involving hydrolysis and subsequent reactions, showcasing its potential in synthesizing biologically relevant compounds .

Chemical Properties and Safety

Understanding the chemical properties and safety considerations is vital for researchers utilizing this compound. The compound's stability under various conditions and its reactivity with different electrophiles must be carefully considered during synthesis.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methyloxazolidin-5-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby blocking the translation process. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinones

Structural Variations and Physicochemical Properties

The table below highlights structural differences and key properties of 5-oxazolidinone derivatives:

Notes:

- Steric and electronic effects : The phenylmethyl group at position 4 in the target compound increases lipophilicity (logP ~2.5–3.0), similar to 4-methyl-5-phenyl derivatives .

- Stability: 5-Oxazolidinones with electron-withdrawing groups (e.g., nitro, sulfonyl) exhibit slower degradation in plasma due to reduced esterase susceptibility .

a) Prodrug Potential

- The target compound’s benzyl group may enhance membrane permeability, akin to 4-methyl-5-phenyl-2-oxazolidinone, which is used to improve drug bioavailability .

- Bundgaard (1988) demonstrated that 5-oxazolidinone prodrugs with aromatic aldehydes (e.g., benzaldehyde derivatives) release active drugs via pH-dependent N-dehydroxylation .

b) Antimicrobial Activity

Key Research Findings and Gaps

- Synthetic challenges : Positional isomerism (e.g., 2-methyl vs. 4-methyl) complicates regioselective synthesis. X-ray crystallography (e.g., ) aids in resolving stereochemical ambiguities.

- Degradation kinetics: Prodrugs like 5-oxazolidinone-84 () degrade faster in plasma than in neutral solutions, suggesting the target compound’s stability must be empirically validated.

- Unanswered questions: Limited data exist on the target compound’s metabolic pathways and in vivo efficacy compared to analogs like 5,5-dimethyl-4-phenyl-2-oxazolidinone .

Biological Activity

Overview

5-Oxazolidinone, 2-methyl-4-(phenylmethyl)-, also known as 4-benzyl-2-methyloxazolidin-5-one, is a heterocyclic organic compound with significant implications in medicinal chemistry. This compound belongs to the oxazolidinone class, which is recognized for its diverse biological activities, particularly as antibacterial agents. The molecular formula of this compound is CHNO, and it features a five-membered ring containing nitrogen and oxygen atoms.

The primary mechanism of action for oxazolidinones, including 5-Oxazolidinone, involves the inhibition of bacterial protein synthesis. This occurs through binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for translation. This action is crucial in combating Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

Biological Activities

Research has highlighted various biological activities associated with 5-Oxazolidinone derivatives:

- Antibacterial Properties : The compound exhibits potent antibacterial activity against Gram-positive bacteria. For instance, studies have shown that oxazolidinone derivatives can achieve minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL against resistant strains .

- Anticancer Potential : Some derivatives of oxazolidinones have been investigated for anticancer properties, showing promise in inhibiting tumor cell proliferation through various pathways .

- Enzyme Inhibition : The oxazolidinone scaffold has been associated with enzyme inhibition, including selective monoamine oxidase inhibitors, which are relevant in treating neurological disorders .

Comparative Analysis

The biological activity of 5-Oxazolidinone can be compared with other related compounds to highlight its unique properties:

| Compound Name | Structure Features | MIC (μg/mL) Against MRSA | Notable Activities |

|---|---|---|---|

| 5-Oxazolidinone, 2-methyl-4-(phenylmethyl)- | Benzyl and methyl groups | <0.125 | Antibacterial, anticancer |

| Linezolid | Similar oxazolidinone structure | <1 | Antibacterial, used clinically |

| 4-Benzyl-2-oxazolidinone | Lacks methyl group | <0.5 | Antibacterial |

| 2-Methyloxazolidin-5-one | Lacks benzyl group | <0.5 | Antibacterial |

Case Studies

- In Vitro Studies : A series of derivatives were synthesized and tested against various strains of bacteria. One study reported a derivative with an MIC value of 0.5 μg/mL against MRSA . These findings underscore the potential of oxazolidinones in developing new antibacterial therapies.

- In Vivo Efficacy : Research involving animal models demonstrated that certain oxazolidinone derivatives significantly improved survival rates in infections caused by Clostridium difficile when compared to traditional treatments like vancomycin .

- Toxicity Assessments : Toxicity studies on HEK293 cells indicated that selected derivatives displayed low toxicity levels (IC20 > 25 μM), suggesting a favorable safety profile for further development .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-4-(phenylmethyl)-5-oxazolidinone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of oxazolidinone derivatives often involves cyclization reactions or the use of chiral auxiliaries. For example, fluorous oxazolidinones can be synthesized via a pathway involving amino acid precursors (e.g., L-phenylalanine) and fluorinated substituents under reflux conditions with acetic acid and sodium acetate . Yield optimization requires adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and catalysts. Evidence from benzimidazole synthesis (78% yield with benzo[c]furazane-4,5-diamine vs. 57% with quinoxaline-5,6-diamine) highlights the critical role of amine selection and solvent systems .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key data points should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl C=O stretch at ~1750 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. For example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone has a molecular weight of 177.19 g/mol, confirmed via MS . X-ray crystallography may resolve stereochemical ambiguities in chiral derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous oxazolidinones, such as (S)-4-(phenylmethyl)-2-oxazolidinone, which recommend using personal protective equipment (PPE), fume hoods, and avoiding inhalation/contact. Emergency measures include rinsing exposed skin with water and consulting a physician . Storage should comply with guidelines for oxidizer-sensitive compounds, including temperature-controlled environments and inert atmospheres .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what auxiliary systems are most effective?

- Methodological Answer : Chiral auxiliaries like fluorinated oxazolidinones enable asymmetric induction. For instance, titanium-mediated aldol reactions using (4S,5R)-4-benzyl-5-heptadecafluorooctyl-3-propionyl-oxazolidin-2-one achieve high enantioselectivity (>90% ee) by leveraging steric and electronic effects of fluorinated substituents . Solvent polarity (e.g., DMF vs. acetic acid) and temperature gradients further refine stereochemical control .

Q. What contradictions exist in reported bioactivity data for oxazolidinone derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition studies often arise from structural variations (e.g., substituent electronegativity) or assay conditions (e.g., pH, cell lines). For example, 5-oxazolidinone derivatives with morpholinylphenyl groups show variable activity against kinase targets due to differences in binding pocket interactions . Systematic structure-activity relationship (SAR) studies with standardized in vitro assays (e.g., fixed IC₅₀ protocols) are recommended to resolve inconsistencies .

Q. What advanced computational methods support the design of oxazolidinone-based therapeutics?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO gaps) critical for reactivity. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like cyclooxygenase-2 (COX-2) or β-lactamases. For instance, substituents at the 4-position (e.g., phenylmethyl vs. morpholinyl) significantly alter binding affinity in silico .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.